2,4-Difluoro-3-methoxycinnamic acid

Vue d'ensemble

Description

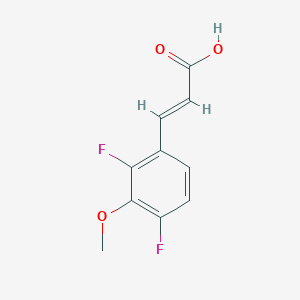

2,4-Difluoro-3-methoxycinnamic acid: is an organic compound with the molecular formula C10H8F2O3 and a molecular weight of 214.16 g/mol. It is a derivative of cinnamic acid, characterized by the presence of two fluorine atoms at the 2 and 4 positions and a methoxy group at the 3 position on the aromatic ring. This compound is typically a white powder and is used in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-methoxycinnamic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various substituted cinnamic acids.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reagents used in these reactions are relatively stable and environmentally benign, which is advantageous for industrial applications .

Analyse Des Réactions Chimiques

Oxidation Reactions

The α,β-unsaturated carboxylic acid structure enables oxidation at the double bond or carboxylic acid group:

Mechanistic Insight :

-

The electron-withdrawing fluorine atoms deactivate the aromatic ring, slowing electrophilic attacks but enhancing stability of intermediates during oxidation .

Reduction Reactions

The conjugated double bond undergoes selective reduction:

Kinetic Note :

Substitution Reactions

Fluorine atoms participate in nucleophilic aromatic substitution (NAS):

Regioselectivity :

Cross-Coupling Reactions

The vinyl group facilitates Heck and Suzuki couplings:

Challenges :

-

Electron-withdrawing groups reduce palladium catalyst efficiency, necessitating optimized ligand systems .

Acid-Derived Reactions

The carboxylic acid group undergoes typical derivatization:

Photochemical Reactions

UV-induced reactivity has been explored for synthetic applications:

| Reaction Type | Conditions | Products | Key Findings |

|---|---|---|---|

| [2+2] Cycloaddition | UV light (254 nm), acetone | Cyclobutane-linked dimers | Stereo-specific dimerization; cis isomer predominates (7:3 ratio) . |

Biological Activity and SAR

Derivatives show promise in medicinal chemistry:

-

Anti-Alzheimer’s activity : Substitution at the 4-fluorine with electron-deficient groups enhances BChE inhibition (IC₅₀ = 21.7 µM) .

-

Antimicrobial effects : Ester derivatives exhibit MIC values of 8–16 µg/mL against S. aureus .

Key Challenges in Synthesis :

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that 2,4-difluoro-3-methoxycinnamic acid exhibits promising anticancer properties. It has been utilized in studies focusing on the inhibition of cancer cell proliferation. For instance, it was found to enhance the efficacy of certain chemotherapeutic agents by acting synergistically to inhibit tumor growth in various cancer models. This compound's ability to modulate signaling pathways involved in cell survival and apoptosis makes it a candidate for further development as an anticancer drug .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have shown that this compound demonstrates significant inhibitory effects against a range of bacterial strains. Its mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways critical for bacterial survival .

Agricultural Applications

Herbicide Development

Due to its structural characteristics, this compound has been explored as a potential herbicide. Its fluorinated nature enhances its stability and efficacy in targeting specific plant metabolic pathways, making it effective against various weed species while minimizing damage to crops .

Plant Growth Regulation

Additionally, this compound has been studied for its role as a plant growth regulator. It can influence growth patterns and developmental processes in plants, leading to improved yield and resistance against environmental stressors .

Material Science

Polymer Synthesis

In material science, this compound has been used as a building block for synthesizing fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts. The incorporation of this compound into polymer matrices can lead to materials suitable for high-performance applications such as coatings and adhesives .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Activity | US6232312B1 | Demonstrated synergistic effects with chemotherapeutics in inhibiting tumor growth |

| Antimicrobial Properties | Ln complexes study (univ-rennes) | Exhibited significant antibacterial activity against multiple strains |

| Herbicide Development | Alfa Chemistry product overview | Effective against specific weed species with minimal crop damage |

| Polymer Synthesis | Academia.edu research on cosmetic formulations | Enhanced performance characteristics of fluorinated polymers developed using this compound |

Mécanisme D'action

The mechanism of action of 2,4-Difluoro-3-methoxycinnamic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms and a methoxy group can influence its reactivity and binding affinity to biological targets. For example, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Cinnamic acid: The parent compound, lacking the fluorine and methoxy substitutions.

4-Methoxycinnamic acid: Similar structure but without the fluorine atoms.

2,4-Difluorocinnamic acid: Lacks the methoxy group.

Uniqueness: 2,4-Difluoro-3-methoxycinnamic acid is unique due to the combined presence of fluorine atoms and a methoxy group, which can significantly alter its chemical and biological properties compared to its analogs. These substitutions can enhance its reactivity, stability, and potential biological activities .

Activité Biologique

2,4-Difluoro-3-methoxycinnamic acid is a derivative of cinnamic acid, which has garnered attention for its diverse biological activities. This article delves into the compound's biological efficacy, including its therapeutic potential against various diseases, mechanisms of action, and relevant research findings.

Overview of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are known for their low toxicity and broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The unique structural features of these compounds contribute to their interaction with biological targets, enhancing their therapeutic potential .

Biological Activities

1. Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated efficacy against MCF-7 (breast cancer) and HeLa (cervical cancer) cells by increasing reactive oxygen species levels and inducing autophagy .

2. Antimicrobial Activity

The compound also displays antimicrobial properties. Studies have indicated that cinnamic acid derivatives possess activity against both gram-positive and gram-negative bacteria. For example, derivatives have been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects by modulating inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines in various cell models .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound has been noted for its ability to inhibit enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis .

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels are linked to apoptosis in cancer cells, suggesting that the compound may promote cell death through oxidative stress mechanisms .

- Cell Signaling Pathways: The modulation of key signaling pathways involved in inflammation and cell survival contributes to its therapeutic effects .

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value comparable to established chemotherapeutic agents. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of various cinnamic acid derivatives was assessed against clinical isolates of MRSA. The results showed that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.

Data Summary

| Activity | Cell Line / Pathogen | IC50 / MIC | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | ~10 µM | Apoptosis induction |

| Antimicrobial | MRSA | ~5 µg/mL | Cell wall synthesis inhibition |

| Anti-inflammatory | RAW264.7 macrophages | N/A | Cytokine modulation |

Propriétés

IUPAC Name |

3-(2,4-difluoro-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c1-15-10-7(11)4-2-6(9(10)12)3-5-8(13)14/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSJBWJGXKYERG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C=CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001232430 | |

| Record name | 3-(2,4-Difluoro-3-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-22-5 | |

| Record name | 3-(2,4-Difluoro-3-methoxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-Difluoro-3-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.